molecular formula C14H15NO2 B13538589 Ethyl 2-amino-2-(naphthalen-2-yl)acetate

Ethyl 2-amino-2-(naphthalen-2-yl)acetate

Cat. No.: B13538589
M. Wt: 229.27 g/mol
InChI Key: UTEANATWINVRDV-UHFFFAOYSA-N
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Description

Ethyl 2-amino-2-(naphthalen-2-yl)acetate is an organic compound with the molecular formula C14H15NO2 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains an amino group and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-2-(naphthalen-2-yl)acetate typically involves the reaction of naphthalene derivatives with ethyl bromoacetate in the presence of a base such as sodium hydride. The reaction proceeds through a nucleophilic substitution mechanism, where the amino group is introduced via subsequent reactions with ammonia or an amine source .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-2-(naphthalen-2-yl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the amino group to an amine.

    Substitution: Electrophilic substitution reactions can occur on the naphthalene ring, introducing various substituents.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-amino-2-(naphthalen-2-yl)acetate has several applications in scientific research:

Mechanism of Action

The mechanism by which ethyl 2-amino-2-(naphthalen-2-yl)acetate exerts its effects depends on its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-amino-2-(naphthalen-2-yl)acetate: Similar structure but with a methyl ester group instead of an ethyl ester group.

    Ethyl 2-amino-2-(naphthalen-1-yl)acetate: Similar structure but with the amino group attached to the 1-position of the naphthalene ring.

Uniqueness

This compound is unique due to its specific substitution pattern on the naphthalene ring and the presence of both an amino group and an ester functional group. This combination of features makes it a versatile compound for various chemical reactions and applications .

Properties

Molecular Formula

C14H15NO2

Molecular Weight

229.27 g/mol

IUPAC Name

ethyl 2-amino-2-naphthalen-2-ylacetate

InChI

InChI=1S/C14H15NO2/c1-2-17-14(16)13(15)12-8-7-10-5-3-4-6-11(10)9-12/h3-9,13H,2,15H2,1H3

InChI Key

UTEANATWINVRDV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C1=CC2=CC=CC=C2C=C1)N

Origin of Product

United States

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